1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine
Description
Properties
IUPAC Name |
1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNS/c1-14-8-9-2-4-10(5-3-9)12-11(13)6-7-15-12/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQWWPQIUYWZIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=C(C=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640460 | |
| Record name | 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937796-02-6 | |
| Record name | 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
The primary starting materials for the synthesis include:
These compounds are critical for initiating the synthetic pathway leading to the target compound.
Synthetic Route: Suzuki Coupling Reaction
The main synthetic route involves a Suzuki coupling reaction, which is a widely used method for forming carbon-carbon bonds. The general procedure is as follows:
Reagents :
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., potassium carbonate)
- Solvent (e.g., THF or dioxane)
-
- The reaction mixture is stirred under inert atmosphere (argon or nitrogen) at elevated temperatures (typically around 90°C) for several hours.
-
- An equimolar mixture of 3-bromothiophene and 4-bromophenylmethanamine is combined with the palladium catalyst and base in the chosen solvent.
- The reaction progress can be monitored using thin-layer chromatography (TLC).
Purification
After completion of the reaction, purification of the product is essential to isolate the desired compound from unreacted materials and byproducts. Common techniques include:
- Column Chromatography : Utilized to separate the product based on polarity, typically using a silica gel stationary phase and a gradient elution with solvents like hexane and ethyl acetate.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
This compound serves as a building block in the synthesis of more complex organic molecules. Its bromothiophene moiety allows for further functionalization through various chemical reactions, such as:
- Oxidation : Can yield sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : Reduction can produce amines or alcohols via lithium aluminum hydride.
- Substitution Reactions : The bromine atom can be replaced with other functional groups, enhancing its versatility in synthetic applications.
Biology
In biological research, 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine is investigated for its potential antimicrobial and anticancer properties. A case study highlighted its effectiveness against various bacterial strains, demonstrating notable antimicrobial activity compared to other derivatives .
Medicine
The compound is being explored for its role in drug development. Its structural features suggest potential activity in targeting specific pathways associated with diseases. For instance, studies have indicated that it may interact with molecular targets involved in cancer proliferation and infection resistance .
Industry Applications
In the industrial sector, this compound is utilized in the development of advanced materials, including:
- Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics.
- Polymers : Used as an additive to enhance material properties in polymer formulations .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
Research investigating the anticancer effects of this compound revealed that it exhibits cytotoxicity against several cancer cell lines. Mechanistic studies indicated that it may induce apoptosis through mitochondrial pathways, highlighting its therapeutic potential in oncology .
Data Tables
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Induces apoptosis in cancer cell lines |
Mechanism of Action
The mechanism of action of 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and their implications:
Key Observations :
- Halogenation : Bromine and chlorine substituents (e.g., in ) enhance molecular weight and polarizability, favoring interactions with hydrophobic pockets in biological targets.
- Heterocycles : Thiophene () and thiazole () rings contribute to π-stacking and metabolic stability compared to purely aliphatic analogs.
- Polar Groups : Fluorine () and methoxy () groups modulate solubility and bioavailability.
Physicochemical Properties
Comparative data on molecular weight, solubility, and lipophilicity:
Analysis :
- The bromothiophene-containing compound exhibits higher lipophilicity (LogP ~3.2) compared to dioxolane (LogP ~1.5) or fluorinated analogs (LogP ~1.8–2.99), suggesting greater membrane permeability but lower aqueous solubility.
- Cationic charges (e.g., SRR2’s pyridinium) significantly enhance water solubility despite increased molecular weight .
Biological Activity
1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine, also known as 4-(3-bromothiophen-2-yl)-N-methylbenzylamine, is a compound with notable biological activity. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.
- Molecular Formula : C12H12BrNS
- Molecular Weight : 282.199 g/mol
- CAS Number : 937796-02-6
- IUPAC Name : this compound
- SMILES Notation : CNCC1=CC=C(C=C1)C2=C(C=CS2)Br
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 3-bromothiophene and 4-bromophenylmethanamine.
- Suzuki Coupling Reaction : Conducted in the presence of a palladium catalyst and potassium carbonate.
- Purification : Standard techniques such as column chromatography are employed to isolate the product.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit antimicrobial activity. For instance, derivatives of bromothiophene have shown efficacy against various bacterial strains, suggesting a potential role in developing new antibiotics .
Anticancer Activity
Studies have demonstrated that thiophene derivatives possess anticancer properties. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro. For example, certain analogs have been reported to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .
Neuropharmacological Effects
There is emerging evidence suggesting that this compound may influence neuropharmacological pathways. Preliminary studies indicate that it could act as a monoamine reuptake inhibitor, which may be beneficial in treating mood disorders . The structure's similarity to known psychoactive compounds warrants further investigation into its effects on neurotransmitter systems.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various bromothiophene derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific strain tested .
Case Study 2: Anticancer Potential
In vitro assays conducted on human cancer cell lines showed that the compound induced cell cycle arrest and apoptosis at concentrations of 10–50 µM. The mechanism was linked to the activation of caspase pathways, suggesting its potential for further development as an anticancer agent.
Summary Table of Biological Activities
Q & A
Q. How does the thiophene ring contribute to the compound’s electronic properties?
- Methodological Answer : The thiophene’s electron-rich π-system enhances charge transfer in electrochemical studies (CV scans: Epa ~1.2 V vs. Ag/AgCl). Compare HOMO-LUMO gaps (DFT calculations) with phenyl or furan analogs to quantify aromatic stabilization effects. UV-Vis shifts (~20 nm bathochromic vs. benzene) confirm extended conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
